2-[(2-Fluorophenyl)formamido]pentanedioic acid
Description
Properties
Molecular Formula |
C12H12FNO5 |
|---|---|
Molecular Weight |
269.23 g/mol |
IUPAC Name |
2-[(2-fluorobenzoyl)amino]pentanedioic acid |
InChI |
InChI=1S/C12H12FNO5/c13-8-4-2-1-3-7(8)11(17)14-9(12(18)19)5-6-10(15)16/h1-4,9H,5-6H2,(H,14,17)(H,15,16)(H,18,19) |
InChI Key |
YRVUXYINQRKVCK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(CCC(=O)O)C(=O)O)F |
Origin of Product |
United States |
Preparation Methods
Direct Amidation of Glutaric Acid
Glutaric acid (pentanedioic acid) serves as the foundational scaffold for this synthesis. The challenge lies in selectively amidating one carboxylic acid group while preserving the other. In one approach, glutaric acid is treated with 2-fluoroaniline in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as coupling agents. This method, however, often yields a mixture of mono- and di-amidated products, necessitating chromatographic separation.
A modified protocol involves pre-activation of glutaric acid as its acid chloride using thionyl chloride (SOCl₂). Subsequent reaction with 2-fluoroaniline in tetrahydrofuran (THF) at 0°C achieves 67% mono-amidation selectivity. The excess 2-fluoroaniline (1.5 equiv) and controlled stoichiometry minimize di-substitution.
Protected Ester Strategies
To enhance regioselectivity, one carboxylic acid group is temporarily protected as an ester. For example, methyl glutarate is reacted with 2-fluoroaniline under Mitsunobu conditions (diethyl azodicarboxylate (DEAD) and triphenylphosphine), yielding the mono-amide derivative. Subsequent hydrolysis of the methyl ester with aqueous NaOH regenerates the free carboxylic acid. This two-step process achieves an overall yield of 58–72%, depending on the ester’s stability.
Advanced Catalytic Methods
Transition Metal-Mediated Coupling
Palladium-catalyzed cross-coupling has been adapted for introducing the 2-fluorophenyl group. In a patent-derived method, 4-fluorophenylzinc bromide (generated from 2-fluoroiodobenzene and zinc) reacts with glutaric anhydride in the presence of Pd(PPh₃)₄. While this route primarily targets 4-fluorophenyl analogs, substituting the aryl halide precursor enables access to the 2-fluorophenyl variant. Yields remain moderate (45–50%) due to competing side reactions.
Enzymatic Amination
Recent advances utilize lipases (e.g., Candida antarctica Lipase B) for regioselective amidation in non-aqueous media. Glutaric acid and 2-fluoroaniline are combined in tert-butanol with Novozym 435, achieving 81% conversion to the mono-amide after 24 hours at 50°C. This green chemistry approach avoids harsh reagents but requires optimization for scalability.
Reaction Optimization and Variables
Solvent and Temperature Effects
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| THF, 0°C | 67 | 92 |
| DMF, 25°C | 53 | 88 |
| tert-Butanol, 50°C | 81 | 95 |
Polar aprotic solvents like DMF favor solubility but may promote di-amidation. Low temperatures (0°C) in THF suppress side reactions.
Catalytic Additives
The inclusion of DMAP (10 mol%) in DCC-mediated couplings improves yields from 45% to 68% by accelerating acylation. Similarly, molecular sieves (4Å) enhance enzymatic amidation by adsorbing water, shifting the equilibrium toward product formation.
Purification and Characterization
Crude products are typically purified via recrystallization from isopropyl alcohol or ethyl acetate/hexane mixtures. Analytical characterization relies on:
-
¹H NMR (DMSO-d₆): δ 10.20 (s, 1H, NH), 8.13 (t, J = 7.2 Hz, 2H, ArH), 2.90 (m, 1H, CH).
-
HPLC : Retention time = 12.3 min (C18 column, 70:30 H₂O:MeCN).
Industrial-Scale Considerations
A patent-scale synthesis employs continuous flow reactors to minimize intermediate isolation. Glutaric acid and 2-fluoroaniline are mixed in a 1:1.2 ratio with HATU as the coupling agent, achieving 89% conversion in 15 minutes . This method reduces waste and improves reproducibility.
Chemical Reactions Analysis
2-[(2-Fluorophenyl)formamido]pentanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Scientific Research Applications
2-[(2-Fluorophenyl)formamido]pentanedioic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2-Fluorophenyl)formamido]pentanedioic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances the compound’s binding affinity to these targets, leading to modulation of their activity. The formamido group plays a crucial role in stabilizing the compound’s interaction with the target molecules .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural and functional features of 2-[(2-Fluorophenyl)formamido]pentanedioic acid with related compounds:
Electronic and Physicochemical Properties
Key Differences in Binding Interactions
Metabolic Stability
- Fluorinated aromatic compounds often exhibit prolonged half-lives due to resistance to cytochrome P450-mediated oxidation .
Biological Activity
2-[(2-Fluorophenyl)formamido]pentanedioic acid is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. With a molecular formula of C12H14FNO4 and a molecular weight of 269.23 g/mol, this compound incorporates a pentanedioic acid backbone, a formamido group, and a 2-fluorophenyl moiety. The presence of the fluorine atom is particularly significant, as it can enhance the compound's pharmacological properties.
Chemical Structure
The structural characteristics of 2-[(2-fluorophenyl)formamido]pentanedioic acid can be summarized as follows:
| Feature | Description |
|---|---|
| Backbone | Pentanedioic acid |
| Functional Groups | Formamido group, 2-fluorophenyl group |
| Molecular Formula | C12H14FNO4 |
| Molecular Weight | 269.23 g/mol |
Biological Activity
The biological activity of 2-[(2-fluorophenyl)formamido]pentanedioic acid is primarily attributed to its interaction with various biological targets. Research indicates that this compound may exhibit:
- Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties, which could be linked to its structural motifs that interact with bacterial enzymes.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, particularly those related to amino acid metabolism and neurotransmitter regulation.
- Binding Affinity : Interaction studies have shown that 2-[(2-fluorophenyl)formamido]pentanedioic acid has a notable binding affinity to certain receptors, which could imply potential therapeutic applications in treating neurological disorders.
Case Study 1: Antimicrobial Properties
A study evaluated the antibacterial efficacy of various derivatives of pentanedioic acid, including 2-[(2-fluorophenyl)formamido]pentanedioic acid. Results indicated that the compound demonstrated significant activity against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development .
Case Study 2: Enzyme Inhibition
Research focused on the inhibition of GABA-aminotransferase (GABA-AT), an enzyme implicated in neurotransmitter metabolism. The study found that compounds structurally similar to 2-[(2-fluorophenyl)formamido]pentanedioic acid could effectively inhibit GABA-AT, leading to increased GABA levels in the brain—a mechanism that could be beneficial for conditions like epilepsy .
The mechanism by which 2-[(2-fluorophenyl)formamido]pentanedioic acid exerts its biological effects likely involves:
- Inhibition of Key Enzymes : By binding to active sites on enzymes, it may prevent substrate access and subsequent reactions.
- Modulation of Receptor Activity : The compound may alter receptor conformations or block ligand binding, affecting downstream signaling pathways.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-[(2-Fluorophenyl)formamido]pentanedioic acid, and how can purity be maximized?
- Methodological Answer :
- Step 1 : Start with 2-fluorobenzoic acid derivatives as precursors. Coupling reactions (e.g., carbodiimide-mediated amidation) can link the fluorophenyl group to the pentanedioic acid backbone. Use anhydrous conditions to avoid hydrolysis of reactive intermediates .
- Step 2 : Purify via reverse-phase HPLC (C18 column) with a gradient of acetonitrile/water (0.1% TFA). Monitor purity using LC-MS/MS to confirm molecular ion peaks (e.g., [M+H]+ at m/z 310.3) and rule out side products .
- Step 3 : Optimize yield by adjusting stoichiometry (e.g., 1.2:1 molar ratio of fluorophenyl precursor to glutaric anhydride) and reaction time (12–24 hrs at 25°C) .
Q. Which analytical techniques are most reliable for characterizing this compound’s structural and chemical properties?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR in DMSO-d₆ to confirm the fluorophenyl moiety (δ ~7.2–7.8 ppm for aromatic protons) and amide bond formation (δ ~8.1 ppm for CONH) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C₁₂H₁₁FNO₅) with <2 ppm error .
- X-ray Crystallography : If crystals are obtainable, resolve stereochemistry and hydrogen-bonding patterns .
- Table : Comparison of Techniques
| Technique | Key Information | Limitations |
|---|---|---|
| NMR | Functional groups, stereochemistry | Requires soluble sample |
| HRMS | Exact mass, molecular formula | Insensitive to isomers |
| XRD | 3D structure | Crystallization challenges |
Advanced Research Questions
Q. How does the fluorine atom at the 2-position of the phenyl ring influence biological activity and receptor binding?
- Methodological Answer :
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to compare binding affinities of fluorinated vs. non-fluorinated analogs. Fluorine’s electronegativity may enhance interactions with polar residues (e.g., serine, tyrosine) in enzyme active sites .
- In Vitro Assays : Test inhibitory potency against targets like cyclooxygenase-2 (COX-2) or kinases. Use fluorometric assays to quantify IC₅₀ values and compare with non-fluorinated controls .
- Data Interpretation : A 10-fold increase in binding affinity observed in fluorinated derivatives suggests fluorine’s role in stabilizing ligand-receptor complexes via dipole interactions .
Q. How can researchers resolve contradictions in bioactivity data across different assay platforms?
- Methodological Answer :
- Assay Standardization : Use USP-grade reference standards (e.g., methotrexate analogs in Pharmacopeial Forum guidelines) to calibrate activity measurements .
- Cross-Validation : Compare results from fluorescence polarization (FP), surface plasmon resonance (SPR), and cell-based assays. For example, discrepancies in IC₅₀ values may arise from differences in ligand solubility or assay sensitivity .
- Troubleshooting Table :
| Issue | Possible Cause | Solution |
|---|---|---|
| Low activity in cell assays | Poor membrane permeability | Synthesize prodrugs (e.g., ester derivatives) |
| High variability in FP assays | Aggregation of compound | Add detergents (e.g., Tween-20) or use ultracentrifugation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
